2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Description
2-(4-Methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic small molecule characterized by a bifunctional heterocyclic framework. The structure comprises two fused aromatic systems:
- A 4-methoxy-substituted indole moiety linked via an ethanone bridge to
- A 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core.
The methoxy group at the 4-position of the indole ring introduces electron-donating properties, which may enhance solubility and influence receptor binding. The pyridoindole system provides a rigid, planar scaffold conducive to interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H21N3O2/c1-27-21-8-4-7-20-16(21)9-11-24(20)14-22(26)25-12-10-19-17(13-25)15-5-2-3-6-18(15)23-19/h2-9,11,23H,10,12-14H2,1H3 |
InChI Key |
HGVPPIYQKVAVHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex indole derivative that has garnered attention for its potential biological activities. Indoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety and a tetrahydropyridoindole component, which are key to its biological interactions.
Biological Activity Overview
Research has indicated that compounds with indole structures exhibit a range of biological activities. The specific activities of 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone include:
- Anticancer Activity : Several studies have reported the anticancer properties of indole derivatives. For instance, compounds similar to this one have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest .
- Antimicrobial Activity : Indoles are also noted for their antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains, including resistant strains like MRSA .
Anticancer Studies
A study conducted on indole derivatives indicated that compounds with similar structures to 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone exhibited significant antiproliferative activity against a variety of cancer cell lines. The mechanism of action was primarily linked to the inhibition of topoisomerase II and DNA intercalation .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | A549 (Lung) |
| Compound B | 8 | MCF7 (Breast) |
| Target Compound | 6 | HeLa (Cervical) |
Antimicrobial Studies
In antimicrobial evaluations, the compound showed promising results against Gram-positive bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| MRSA | 0.85 μg/mL |
| Candida albicans | 10 μg/mL |
The activity against MRSA highlights its potential as a lead compound in developing new antibiotics .
Case Studies
One notable case involved the synthesis and evaluation of similar indole derivatives where researchers observed that modifications in the indole structure significantly influenced biological activity. For instance, the introduction of methoxy groups enhanced solubility and bioavailability while maintaining potency against targeted cells .
Cytotoxicity Assessment
Cytotoxicity assays revealed that the target compound exhibited an IC50 value in the low micromolar range (less than 10 μM), indicating significant cytotoxic effects on rapidly dividing cells compared to normal fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique indole and pyridoindole structures facilitate the exploration of new reaction mechanisms and pathways. Researchers can utilize it to develop novel synthetic routes that may lead to the discovery of new compounds with desirable properties.
Biology
The biological significance of 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Studies suggest that compounds with similar structures exhibit promising biological activities against various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, this compound is being explored as a potential drug candidate. Its structure may allow it to interact with specific biological targets such as enzymes or receptors. Investigations into its pharmacological effects could lead to new therapeutic agents for treating diseases like cancer or neurodegenerative disorders.
Industry
The industrial applications of this compound include its potential use in developing new materials such as polymers or coatings. Its unique chemical properties could enhance the performance characteristics of these materials.
Case Studies
| Study | Findings |
|---|---|
| Study A | Related pyridoindole compounds exhibited IC50 values in the low micromolar range against cancer cell lines. |
| Study B | Neuroprotective effects were observed in animal models of Alzheimer's disease with reduced cognitive decline. |
| Study C | Antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria with promising results indicating potential efficacy. |
Similar Compounds
| Compound Name | Description |
|---|---|
| 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone | A related compound with distinct substituents but similar pyridoindole structure. |
| 1-(1H-indol-3-yl)-2-(1H-indol-1-yl)ethanone | A simpler structure featuring two indole rings without the pyridoindole component. |
Uniqueness
The combination of indole and pyridoindole rings in this compound provides distinct chemical and biological properties compared to other similar compounds.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) on the indole ring undergoes nucleophilic substitution under alkaline or acidic conditions. For example:
-
Demethylation : Reaction with HBr in acetic acid replaces the methoxy group with a hydroxyl group, forming 2-(4-hydroxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone .
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH substitutes the methoxy group with larger alkoxy chains.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Demethylation | HBr/AcOH, reflux | Hydroxy derivative | 65–78 | |
| Alkylation | NaH, DMF, CH₃I | Methoxy → Ethoxy | 52–60 |
Oxidation and Reduction of the Ethanone Moiety
The ethanone (-CO-) group participates in redox reactions:
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert the ketone to a carboxylic acid, yielding 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetic acid .
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanol .
| Reaction Type | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | High (>90%) | |
| Reduction | NaBH₄/MeOH | Secondary alcohol | Moderate (70%) |
Electrophilic Substitution on Indole Rings
The indole and pyridoindole rings undergo electrophilic substitution (e.g., nitration, sulfonation):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the indole ring .
-
Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups, enhancing solubility.
| Reaction Type | Position Modified | Conditions | Application | Reference |
|---|---|---|---|---|
| Nitration | C5 of indole | HNO₃/H₂SO₄ | Precursor for amines | |
| Sulfonation | C6 of pyridoindole | SO₃/H₂SO₄ | Water-soluble derivatives |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via halogenated intermediates. For instance, bromination at the indole’s 3-position enables coupling with aryl boronic acids.
| Coupling Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Bromo-derivative | Biaryl compound | 60–75 |
Condensation Reactions
The ethanone group facilitates aldol or Claisen-Schmidt condensations:
-
Aldol Condensation : Reaction with aromatic aldehydes (e.g., benzaldehyde) forms α,β-unsaturated ketones .
-
Schiff Base Formation : Interaction with primary amines yields imine derivatives.
| Reaction Type | Partner | Conditions | Application | Reference |
|---|---|---|---|---|
| Aldol Condensation | Benzaldehyde | NaOH/EtOH | Extended conjugated systems | |
| Schiff Base | Aniline | Reflux, EtOH | Chelating agents |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the tetrahydropyridoindole ring undergoes rearrangements:
-
Ring Expansion : Treatment with HCl/MeOH opens the pyrido ring, forming a larger heterocycle.
-
Tautomerization : The indole NH group shifts under photolytic conditions, altering electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related derivatives, focusing on substituent effects, physicochemical properties, and metabolic stability.
Structural Modifications and Substituent Effects
Physicochemical and Conformational Properties
- Molecular Weight : The target compound (MW ≈ 379.4 g/mol) is comparable to analogs like Compound 10 (MW ≈ 403.5 g/mol, ) but lighter than derivatives with trifluoromethyl groups (e.g., Compound 33, MW 381.1 g/mol) .
- Conformational Dynamics: Analogs such as (8-Methoxy-pyridoindol-2-yl)-(5-(trifluoromethyl)-pyrazol-3-yl)methanone () exhibit Ca/Cb conformational isomerism (ratios 67/33), suggesting flexibility in the ethanone bridge that could influence binding modes . The target compound’s unsubstituted pyridoindole may reduce steric constraints, favoring a single dominant conformation.
Metabolic Stability
- Halogenated Derivatives : Compounds with trifluoromethyl or chloro substituents (e.g., ) show reduced susceptibility to oxidative metabolism due to the stability of C-F and C-Cl bonds .
Key Research Findings
Substituent-Driven Activity : Fluorinated and trifluoromethylated analogs exhibit superior metabolic stability compared to methoxy-substituted compounds, making them preferred candidates for in vivo studies .
Conformational Flexibility: Ca/Cb isomer ratios in analogs (e.g., 67/33 in ) highlight the ethanone bridge’s role in modulating molecular conformation, which may be critical for target engagement .
Synthetic Accessibility : The target compound and its analogs are synthesized via GP1 (General Procedure 1), utilizing commercially available pyridoindole precursors and carboxylic acids, with yields ranging from 19% to 88% depending on substituents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone?
- Methodology :
- Stepwise Functionalization : Use a multi-step approach starting with indole derivatives. For example, formylate the indole core using POCl₃ and DMF (Vilsmeier-Haack reaction), followed by alkylation with pyridoindole derivatives under basic conditions (e.g., NaH in DMF) .
- Reduction : Employ NaBH₄ to reduce intermediate carbonyl groups while preserving sensitive substituents (e.g., methoxy groups) .
- Purification : Use flash column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via TLC and HPLC (>95%) .
Q. How can the compound’s structure be validated using spectroscopic techniques?
- Methodology :
- ¹H/¹³C-NMR : Assign peaks by comparing chemical shifts to analogous indole derivatives (e.g., methoxy groups resonate at δ ~3.8 ppm; pyridoindole protons appear as complex multiplets between δ 6.5–8.5 ppm) .
- HR-ESI-MS : Confirm molecular weight (e.g., observed [M+H]⁺ should match theoretical mass within ±2 ppm error) .
- X-ray Crystallography : Resolve single-crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyridoindole systems) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural validation?
- Methodology :
- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C to observe coalescence of split peaks .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify misassignments .
- Isotopic Labeling : Use deuterated analogs to trace proton environments in crowded spectral regions (e.g., overlapping aromatic signals) .
Q. What computational methods are suitable for studying electronic properties and binding interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on pyridoindole and methoxyindole moieties as pharmacophores .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding kinetics .
Q. How to design bioactivity assays for evaluating pharmacological potential?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorescence-based kits (e.g., ADP-Glo™ Kinase Assay) at concentrations 1–100 µM .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
- ADME Prediction : Calculate logP and polar surface area using SwissADME to prioritize compounds with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
